molecular formula C22H13Cl2NO3 B2455099 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1-benzofuran-2-carboxamide CAS No. 922473-08-3

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B2455099
CAS No.: 922473-08-3
M. Wt: 410.25
InChI Key: PKBOJXAMVUYHIA-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1-benzofuran-2-carboxamide is a synthetic benzofuran derivative intended for research and development use in laboratory settings. Benzofuran is a privileged scaffold in medicinal chemistry, known for its versatile biological properties. Specifically, benzofuran derivatives have demonstrated significant potential as anticancer agents in scientific research . The strategic incorporation of halogen atoms, such as chlorine, into the molecular structure is a common approach in drug design. Halogens can enhance a compound's binding affinity and metabolic stability by forming halogen bonds with specific biological targets, which may increase its cytotoxic activity . This compound is presented as a valuable chemical tool for researchers investigating new therapeutic candidates, particularly in the fields of oncology and cell biology. Its structure offers opportunities for exploring structure-activity relationships (SAR) to develop more potent and selective bioactive molecules . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handle with appropriate safety precautions.

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13Cl2NO3/c23-14-9-10-18(16(12-14)21(26)15-6-2-3-7-17(15)24)25-22(27)20-11-13-5-1-4-8-19(13)28-20/h1-12H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBOJXAMVUYHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with benzofuran-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of chlorine atoms with other functional groups .

Scientific Research Applications

Anticancer Activity

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1-benzofuran-2-carboxamide has shown potential as an anticancer agent. Its structural analogs have been investigated for their ability to inhibit key enzymes involved in cancer progression.

  • Mechanism of Action : Preliminary studies suggest that the compound may inhibit polo-like kinase 4 (PLK4), a critical regulator of centriole biogenesis implicated in cancer cell proliferation. Inhibition of PLK4 can lead to reduced cell viability in various cancer cell lines .

Enzyme Inhibition

The compound may exhibit inhibitory effects on specific enzymes relevant to neurological disorders. For instance, compounds with similar structures have demonstrated the ability to inhibit monoamine oxidase B (MAO-B), which is associated with neurodegenerative diseases like Parkinson's disease.

  • Biological Activity : Selective inhibition of MAO-B can increase levels of neurotransmitters such as dopamine, potentially alleviating symptoms related to these conditions.

Pharmacological Studies

Research indicates that this compound interacts with various biological targets, including sigma receptors and heat shock proteins, which are essential for cellular stress responses and cancer cell survival.

Case Study 1: Anticancer Mechanism

A study evaluated the structure-activity relationship (SAR) of similar compounds and found that modifications at the benzofuran position significantly enhanced anticancer activity. Compounds with halogen substitutions exhibited increased potency against PLK4, leading to significant reductions in cancer cell proliferation .

Case Study 2: Neuroprotective Effects

In vitro assays demonstrated that this compound could inhibit MAO-B effectively. This inhibition was linked to increased dopamine levels in neuronal cultures, suggesting potential therapeutic implications for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1-benzofuran-2-carboxamide is unique due to its benzofuran ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects .

Biological Activity

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings from various sources.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C15H10Cl3NO2
  • Molecular Weight : 342.6 g/mol

This compound contains multiple halogen substituents, which are often associated with enhanced biological activity.

This compound exhibits several mechanisms of action, primarily through its interaction with various biological targets:

  • CRTH2 Antagonism : This compound acts as an antagonist for the CRTH2 receptor, which is involved in Th2 cell signaling pathways. Its antagonistic properties may contribute to anti-inflammatory effects, making it a potential candidate for treating allergic and inflammatory diseases .
  • Antimicrobial Activity : Similar compounds have shown significant antimicrobial properties. For instance, benzophenone derivatives have been reported to exhibit antiallergic, anti-inflammatory, and antimicrobial activities .

Biological Activity Summary

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Mechanism References
AntiallergicCRTH2 receptor antagonism ,
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialDisruption of bacterial cell walls
AnticonvulsantModulation of GABAergic signaling

1. Antiallergic and Anti-inflammatory Effects

A study highlighted the potential of CRTH2 antagonists in alleviating symptoms associated with allergic reactions. The compound demonstrated efficacy in reducing eosinophil recruitment in animal models .

2. Antimicrobial Properties

Research has indicated that benzophenone derivatives exhibit broad-spectrum antimicrobial activity. The specific activity of this compound against various bacterial strains was evaluated, showing promising results in inhibiting growth .

3. Structure-Activity Relationship (SAR)

The SAR studies suggest that the presence of halogen atoms enhances the binding affinity to biological targets, thus increasing the efficacy of the compound. Variations in substituents on the benzofuran moiety were analyzed to optimize biological activity .

Q & A

Q. What are the standard synthetic routes for N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-1-benzofuran-2-carboxamide, and how can purity be validated?

Methodological Answer: The synthesis typically involves:

Benzofuran-2-carboxylic acid preparation : Cyclization of substituted phenols via Vilsmeier-Haack or Pechmann reactions .

C-H Arylation : Palladium-catalyzed coupling to introduce the 4-chloro-2-(2-chlorobenzoyl)phenyl moiety .

Transamidation : Reaction with appropriate amines to form the carboxamide group .
Purity Validation :

  • HPLC (High-Performance Liquid Chromatography) with UV detection (≥95% purity threshold).
  • LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm molecular mass and detect impurities .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound’s structure?

Methodological Answer:

  • X-ray Crystallography : Utilizes SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and confirm stereochemistry .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR to assign aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (δ ~165–170 ppm) .
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the benzofuran and chlorobenzoyl regions .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 424.0321 for C₂₂H₁₄Cl₂NO₃) .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of C-H arylation in benzofuran derivative synthesis?

Methodological Answer:

  • Catalytic Systems : Use Pd(OAc)₂/XPhos with Ag₂CO₃ as an oxidant to enhance para-selectivity on the benzoyl group .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction efficiency by stabilizing Pd intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours at 120°C vs. 24 hours conventional) while maintaining >80% yield .

Q. What strategies address conflicting bioactivity data across in vitro assays for this compound?

Methodological Answer:

  • Orthogonal Assays : Combine calcium flux assays (for α7 nAChR activation) with radioligand binding studies (to rule off-target effects) .
  • Dose-Response Analysis : Validate EC₅₀ values across multiple cell lines (e.g., SH-SY5Y vs. HEK293) to assess cell-type specificity .
  • Metabolic Stability Testing : Use liver microsomes to identify rapid degradation that may skew activity .

Q. How does molecular docking inform the design of derivatives targeting α7 nicotinic acetylcholine receptors (nAChRs)?

Methodological Answer:

  • Binding Pose Prediction : Docking (e.g., AutoDock Vina) identifies key interactions (e.g., hydrogen bonding between the carboxamide group and receptor residues) .
  • Pharmacophore Modeling : Highlights essential structural features (e.g., chloro substituents for hydrophobic pocket binding) .
  • Free Energy Calculations (MM/GBSA) : Prioritizes derivatives with predicted ΔG < -8 kcal/mol for synthesis .

Q. What crystallographic challenges arise when resolving this compound’s structure, and how are they mitigated?

Methodological Answer:

  • Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twin fractions and improve R-factor convergence .
  • Disorder Handling : Apply ISOR/SADI restraints to model disordered chlorobenzoyl groups .
  • Data Quality : Collect high-resolution data (≤0.8 Å) at synchrotron facilities to resolve electron density ambiguities .

Q. How are structure-activity relationships (SAR) established for substituents on the benzoyl moiety?

Methodological Answer:

  • Substituent Scanning : Synthesize analogs with electron-withdrawing (e.g., -CF₃, -CN) or electron-donating (-OCH₃) groups at the 4-chloro position .
  • Bioactivity Profiling : Test analogs in α7 nAChR functional assays; e.g., -CF₃ derivatives show 10-fold higher potency than -OCH₃ .
  • QSAR Modeling : Use MLR (Multiple Linear Regression) to correlate Hammett σ values with EC₅₀ data .

Q. What in vivo models are appropriate for evaluating neuropharmacological effects?

Methodological Answer:

  • Rodent Models :
    • Morris Water Maze : Assess cognitive enhancement in scopolamine-induced amnesia models .
    • Fear Conditioning : Evaluate memory retention post-administration (dose range: 1–10 mg/kg, i.p.) .
  • PK/PD Challenges :
    • Blood-Brain Barrier Penetration : Measure brain/plasma ratios via LC-MS/MS to optimize dosing .
    • Metabolite Identification : Use UHPLC-QTOF to detect phase I/II metabolites in plasma .

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